![molecular formula C12H12O3 B14487993 6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran CAS No. 63434-48-0](/img/structure/B14487993.png)
6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran is a chemical compound known for its unique structure and diverse applications. This compound belongs to the class of dioxolochromenes, which are characterized by a fused dioxole ring and a chromene moiety. It has garnered interest in various fields due to its potential biological activities and synthetic versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran typically involves the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The aldol condensation of this intermediate with aromatic aldehydes leads to the formation of the final compound .
Industrial Production Methods
While specific industrial production methods for 6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, which can be further utilized in various applications.
科学的研究の応用
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-g
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its cytotoxic activities against cancer cell lines.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran involves its interaction with cellular targets, leading to various biological effects. For instance, it has been shown to induce apoptosis in cancer cells by interacting with specific molecular pathways . The exact molecular targets and pathways are still under investigation, but its ability to modulate cellular processes makes it a promising compound for further research.
類似化合物との比較
Similar Compounds
- 6,6-Dimethyl-6H-[1,3]dioxolo[4,5-g]chromene
- 9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium
Uniqueness
6,6-Dimethyl-2H,6H-[1,3]dioxolo4,5-gbenzopyran stands out due to its unique dioxole-chromene structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
63434-48-0 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
6,6-dimethyl-[1,3]dioxolo[4,5-g]chromene |
InChI |
InChI=1S/C12H12O3/c1-12(2)4-3-8-5-10-11(14-7-13-10)6-9(8)15-12/h3-6H,7H2,1-2H3 |
InChIキー |
KOSABCBYTYWFGL-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


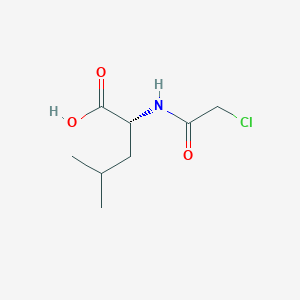
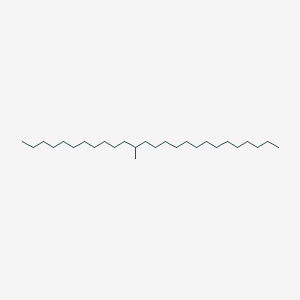
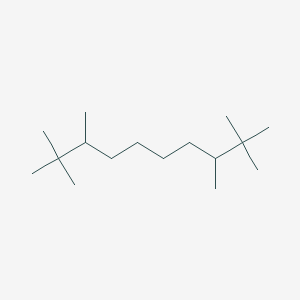
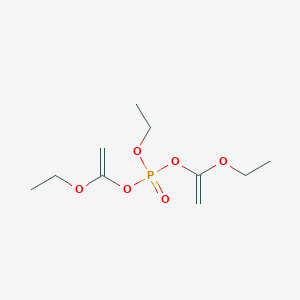
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-(benzoylamino)-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14487946.png)
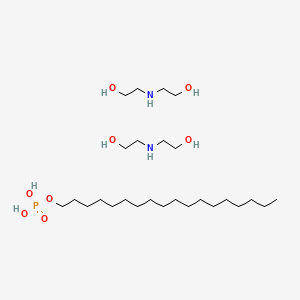
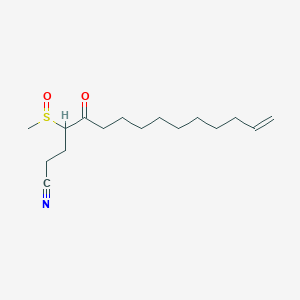
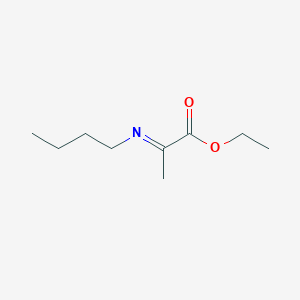
![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
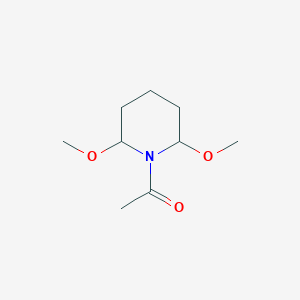
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)
